Cas no 42397-64-8 (1,6-Dinitropyrene)

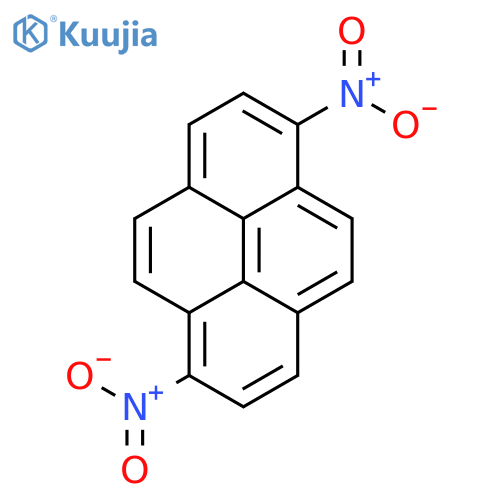

1,6-Dinitropyrene structure

商品名:1,6-Dinitropyrene

1,6-Dinitropyrene 化学的及び物理的性質

名前と識別子

-

- 1,6-Dinitropyrene

- 1,6-Dinitropyreneneat

- GUXACCKTQWVTLG-UHFFFAOYSA-N

- 1,6-DINITROPYRENE [HSDB]

- 1,6-Dinitropyrene [Nitroarenes]

- HSDB 7874

- 1,6-Dinitropyrene, ~60% (TLC)

- BIDD:ER0474

- NS00006307

- CHEMBL349860

- UNII-66Q2ZUF83N

- DTXSID90872819

- CCRIS 2212

- AKOS015913447

- DINITROPYRENE, 1,6-

- 42397-64-8

- Q27115788

- 1,6-Dinitropyrene, 98%

- BRN 3413178

- 1,6-DINITROPYRENE [IARC]

- 1,6-Dinitro-pyrene

- FT-0639789

- 66Q2ZUF83N

- Pyrene, 1,6-dinitro-

- CHEBI:34066

- SCHEMBL967910

-

- インチ: InChI=1S/C16H8N2O4/c19-17(20)13-8-4-10-2-6-12-14(18(21)22)7-3-9-1-5-11(13)16(10)15(9)12/h1-8H

- InChIKey: GUXACCKTQWVTLG-UHFFFAOYSA-N

- ほほえんだ: [N+](C1C2C3=C4C(=CC=2)C=CC([N+]([O-])=O)=C4C=CC3=CC=1)([O-])=O

計算された属性

- せいみつぶんしりょう: 292.04800

- どういたいしつりょう: 292.04840674g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 4

- 重原子数: 22

- 回転可能化学結合数: 0

- 複雑さ: 442

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 91.6Ų

- ひょうめんでんか: 0

- 互変異性体の数: 何もない

- 疎水性パラメータ計算基準値(XlogP): 4.7

じっけんとくせい

- 色と性状: 未確定

- 密度みつど: 1.2855 (rough estimate)

- ゆうかいてん: >300 °C(lit.)

- ふってん: 434.19°C (rough estimate)

- 屈折率: 1.5800 (estimate)

- あんていせい: Stable. Incompatible with strong oxidizing agents, strong bases.

- PSA: 91.64000

- LogP: 5.44680

- ようかいせい: 未確定

1,6-Dinitropyrene セキュリティ情報

1,6-Dinitropyrene 税関データ

- 税関コード:2904209090

- 税関データ:

中国税関コード:

2904209090概要:

290420209090他のニトロ基またはニトロソ基のみを含む誘導体。規制条件:nothing.VAT:17.0%.税金還付率:9.0%。最恵国関税:5.5%.一般関税:30.0%

申告要素:

製品名, 成分含有量、

要約:

290420209090はニトロ基またはニトロソ基の誘導体のみを含む。監理条件:なし。付加価値税:17.0%税金還付率:9.0%最恵国関税:5.5%.General tariff:30.0%

1,6-Dinitropyrene 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| TRC | D263580-1mg |

1,6-Dinitropyrene |

42397-64-8 | 1mg |

$ 150.00 | 2023-09-08 | ||

| TRC | D263580-0.5mg |

1,6-Dinitropyrene |

42397-64-8 | 0.5mg |

$ 930.00 | 2022-06-05 | ||

| TRC | D263580-5mg |

1,6-Dinitropyrene |

42397-64-8 | 5mg |

$ 695.00 | 2023-09-08 | ||

| TRC | D263580-10mg |

1,6-Dinitropyrene |

42397-64-8 | 10mg |

$ 1200.00 | 2023-09-08 | ||

| A2B Chem LLC | AB57601-5mg |

1,6-Dinitropyrene |

42397-64-8 | 5mg |

$531.00 | 2024-04-20 |

1,6-Dinitropyrene 関連文献

-

1. Critical Review. High-performance liquid chromatography of nitrated polycyclic aromatic hydrocarbonsJosef Cva?ka,Ji?í Barek,Ji?í Zima,Arnold G. Fogg,Josino C. Moreira Analyst 1998 123 9R

-

Matteo Carrara,Reinhard Niessner J. Environ. Monit. 2011 13 3373

-

Hongwei Kang,Chengpeng Zhang,Yonggui Xu,Weiyang Zhang,Jianhua Jiao,Zhikun Li,LeiLei Zhu,Xiaoqian Liu RSC Adv. 2020 10 1507

-

Ruijin Li,Lifang Zhao,Li Zhang,Minghui Chen,Jing Shi,Chuan Dong,Zongwei Cai Toxicol. Res. 2017 6 654

-

William Rodríguez-Córdoba,Luis Gutiérrez-Arzaluz,Fernando Cortés-Guzmán,Jorge Peon Chem. Commun. 2021 57 12218

42397-64-8 (1,6-Dinitropyrene) 関連製品

- 602-60-8(9-Nitroanthracene)

- 111438-94-9(Dibenzo[def,mno]chrysene,6-nitro-)

- 42397-65-9(1,8-Dinitropyrene (90%))

- 5522-43-0(1-Nitropyrene)

- 776-34-1(4-Nitro-1-naphthylamine)

- 1704146-40-6(4-(5-bromo-2-methoxyphenyl)but-3-en-2-amine)

- 4770-00-7(3-cyano-4-nitroindole)

- 897482-05-2(2-(4-cyclopropanecarbonylpiperazin-1-yl)-4,6-difluoro-1,3-benzothiazole)

- 2351947-39-0(2-{(tert-butoxy)carbonylamino}-3-(2,5-dichloropyridin-3-yl)propanoic acid)

- 2229208-36-8(tert-butyl N-2-(4-cyanophenyl)-1-oxopropan-2-yl-N-methylcarbamate)

推奨される供給者

Shanghai Joy Biotech Ltd

ゴールドメンバー

中国のサプライヤー

大量

Nanjing Jubai Biopharm

ゴールドメンバー

中国のサプライヤー

大量

Enjia Trading Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Shanghai Xinsi New Materials Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Xiamen PinR Bio-tech Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量